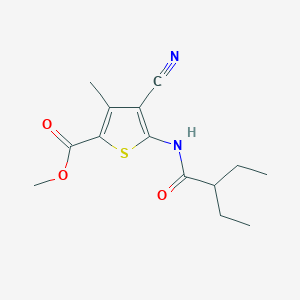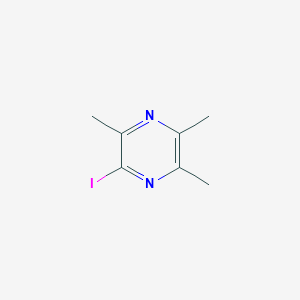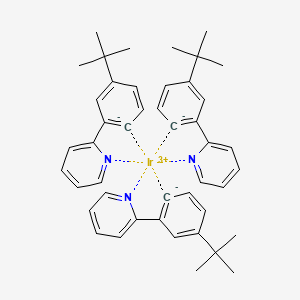
Tris(2-(3-tert-butylphenyl)pyridine)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(3-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride with 2-(3-tert-butylphenyl)pyridine ligands in the presence of a base . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-(3-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions may result in new iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(2-(3-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which Tris(2-(3-tert-butylphenyl)pyridine)iridium exerts its effects involves the interaction of the iridium center with various molecular targets. In photoredox catalysis, the compound absorbs light and undergoes a photoinduced electron transfer process, generating reactive intermediates that drive the catalytic reactions . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules and emit light upon excitation, allowing for imaging and detection .
Comparación Con Compuestos Similares
Tris(2-(3-tert-butylphenyl)pyridine)iridium can be compared with other similar compounds such as Tris(2-phenylpyridine)iridium and Tris(2-(4,6-difluorophenyl)pyridine)iridium . These compounds share similar structures but differ in the substituents on the pyridine ligands. The presence of the tert-butyl group in this compound enhances its stability and photophysical properties, making it unique among its counterparts .
List of Similar Compounds
- Tris(2-phenylpyridine)iridium
- Tris(2-(4,6-difluorophenyl)pyridine)iridium
- Tris(2-(p-tolyl)pyridine)iridium
Propiedades
Fórmula molecular |
C45H48IrN3 |
|---|---|
Peso molecular |
823.1 g/mol |
Nombre IUPAC |
2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |
Clave InChI |
SHKJZNUTHOXNND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
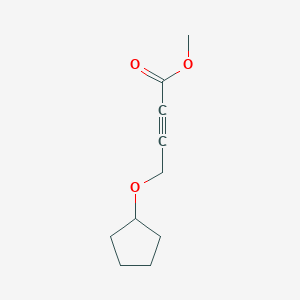


![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
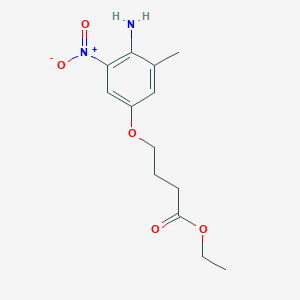

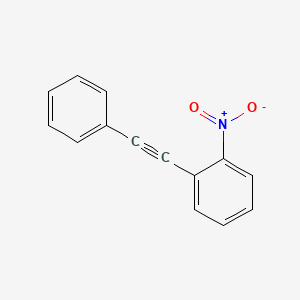

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
